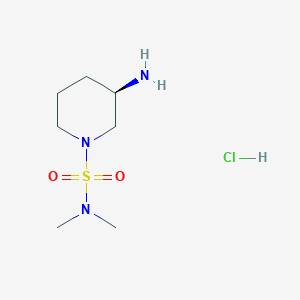

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

CAS No.: 1807921-11-4

Cat. No.: VC2773346

Molecular Formula: C7H18ClN3O2S

Molecular Weight: 243.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807921-11-4 |

|---|---|

| Molecular Formula | C7H18ClN3O2S |

| Molecular Weight | 243.76 g/mol |

| IUPAC Name | (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |

| Standard InChI Key | CGTIRAPEJOPAQL-OGFXRTJISA-N |

| Isomeric SMILES | CN(C)S(=O)(=O)N1CCC[C@H](C1)N.Cl |

| SMILES | CN(C)S(=O)(=O)N1CCCC(C1)N.Cl |

| Canonical SMILES | CN(C)S(=O)(=O)N1CCCC(C1)N.Cl |

Introduction

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a synthetic organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an amine. This compound is notable for its structural features and potential applications in medicinal chemistry, particularly in pharmaceutical research and development.

Structural Information

The compound's structure includes a piperidine ring substituted with an amino group and two methyl groups attached to the nitrogen atom, along with a sulfonamide moiety. The hydrochloride form is a salt formed with hydrochloric acid, which improves its solubility in water.

Structural Details

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₈ClN₃O₂S |

| Molecular Weight | 244 Da |

| SMILES | CN(C)S(=O)(=O)N1CCCC@HN |

| InChI | InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-4-7(8)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1 |

| InChIKey | XZFHHGBSNHCNLD-SSDOTTSWSA-N |

Synthesis and Chemical Reactions

The synthesis of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves several steps, starting from piperidine and sulfonamide precursors. The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid to enhance solubility.

Synthesis Steps

-

Piperidine Ring Formation: The synthesis begins with the formation of a piperidine ring, which is then substituted with an amino group.

-

Sulfonamide Moiety Introduction: The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.

-

Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt to improve solubility.

Mechanism of Action and Biological Activity

Sulfonamides generally act as competitive inhibitors by mimicking substrate molecules, disrupting metabolic pathways such as folate synthesis in bacteria. (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride may inhibit specific enzymes or receptors involved in cellular signaling pathways, requiring detailed biochemical assays to elucidate binding affinities and inhibition constants.

Potential Applications

-

Pharmaceutical Research: The compound is valuable in both academic research and industrial applications within medicinal chemistry due to its potential as an inhibitor of specific biological pathways.

-

Antimicrobial Activity: Although not specifically documented for this compound, sulfonamides are known for their antimicrobial properties, which could be explored further .

Research Findings and Future Directions

Research on (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride highlights its potential in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways. Future studies should focus on optimizing its synthesis, exploring its biological activity, and assessing its safety and efficacy in preclinical models.

Data Table: Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 208.11142 | 144.2 |

| [M+Na]+ | 230.09336 | 151.3 |

| [M+NH4]+ | 225.13796 | 151.0 |

| [M+K]+ | 246.06730 | 146.4 |

| [M-H]- | 206.09686 | 144.8 |

| [M+Na-2H]- | 228.07881 | 147.2 |

| [M]+ | 207.10359 | 145.4 |

| [M]- | 207.10469 | 145.4 |

This data provides insights into the compound's physical properties and can be useful in mass spectrometry analyses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume